molecular formula C14H13NO3S B017992 4-acetyl-N-phenylbenzenesulfonamide CAS No. 110820-13-8

4-acetyl-N-phenylbenzenesulfonamide

Cat. No.: B017992
CAS No.: 110820-13-8
M. Wt: 275.32 g/mol
InChI Key: SWOITTWWCRUZRI-UHFFFAOYSA-N
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Description

4-acetyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H13NO3S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the phenylbenzenesulfonamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-phenylbenzenesulfonamide typically involves the acetylation of N-phenylbenzenesulfonamide. One common method includes the reaction of N-phenylbenzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-acetyl-N-phenylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase enzymes is achieved through the binding of the sulfonamide group to the zinc ion in the enzyme’s active site. This interaction disrupts the enzyme’s function, leading to a decrease in the conversion of carbon dioxide to bicarbonate, which is crucial for various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzenesulfonamide
  • 4-acetylbenzenesulfonamide
  • N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

4-acetyl-N-phenylbenzenesulfonamide is unique due to the presence of both an acetyl group and a sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

4-acetyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOITTWWCRUZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427451
Record name 4-acetyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110820-13-8
Record name 4-acetyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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